CID 14640128
Description
CID 14640128 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. PubChem CIDs are unique numerical identifiers for chemical entities, but their utility depends on accurate cross-referencing with experimental or literature data.
Properties
Molecular Formula |
C24H54Si4 |
|---|---|
Molecular Weight |
455.0 g/mol |
InChI |
InChI=1S/C24H54Si4/c1-19(2,3)25-27(21(7,8)9,22(10,11)12)26(20(4,5)6)28(25,23(13,14)15)24(16,17)18/h1-18H3 |
InChI Key |
VGCCEAJGVHHCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1[Si]([Si]([Si]1(C(C)(C)C)C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 14640128 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves similar chemical reactions as in the laboratory synthesis but on a much larger scale. Industrial production also incorporates advanced techniques for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
CID 14640128 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Involves reducing agents and may require inert atmospheres to prevent unwanted side reactions.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups attached to the original molecule.
Scientific Research Applications
CID 14640128 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of CID 14640128 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a framework for such comparisons, illustrated with examples from the evidence:
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Observations:
Structural Modifications : Methylation (e.g., 30-Methyl-Oscillatoxin D) or epoxidation (e.g., Oscillatoxin F) alters bioavailability and target specificity .
Functional Divergence : Small structural changes (e.g., hydroxyl vs. methyl groups) correlate with shifts in biological activity, such as ion channel inhibition versus cytotoxicity .
Table 2: Comparison of CID Techniques in Mass Spectrometry
Key Observations:
CID vs. ETD : CID generates extensive backbone fragmentation for sequencing, while ETD retains post-translational modifications (e.g., ubiquitination) .
Application to Small Molecules: CID is widely used for metabolite identification (e.g., ginsenosides in Panax species) but may lack specificity for isomers like ginsenoside Rf vs. pseudoginsenoside F11 .
Recommendations for Future Work
Structural Elucidation : Use NMR, X-ray crystallography, or high-resolution mass spectrometry to characterize CID 14640122.
Functional Screening : Compare its bioactivity with analogs in relevant assays (e.g., cytotoxicity, enzyme inhibition).
Database Curation : Ensure CID entries are linked to peer-reviewed studies to enhance reproducibility.
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